molecular formula C20H23BrN2OS B3942699 N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-tert-butylbenzamide

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-tert-butylbenzamide

Cat. No. B3942699
M. Wt: 419.4 g/mol
InChI Key: FNNVYVBJVDAMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-tert-butylbenzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as BAY 11-7082 and is a potent inhibitor of Nuclear Factor-kappa B (NF-κB) activation.

Mechanism of Action

BAY 11-7082 inhibits the activation of NF-κB by targeting the inhibitor of κB kinase (IKK) complex. The IKK complex is responsible for phosphorylating IκB, which leads to its degradation and subsequent activation of NF-κB. BAY 11-7082 binds to the cysteine residue of IKKβ, which prevents its activation and subsequent phosphorylation of IκB. This results in the inhibition of NF-κB activation and downstream inflammatory signaling pathways.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have anti-inflammatory effects in various cell types, including macrophages, endothelial cells, and fibroblasts. It has also been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. BAY 11-7082 has been shown to induce apoptosis in cancer cells via the inhibition of NF-κB activation.

Advantages and Limitations for Lab Experiments

One of the advantages of using BAY 11-7082 in lab experiments is its potency and specificity for inhibiting NF-κB activation. However, it is important to note that BAY 11-7082 can also inhibit other signaling pathways, such as the JAK/STAT pathway. Additionally, BAY 11-7082 has been shown to be unstable in aqueous solutions, which can affect its efficacy in some experiments.

Future Directions

There are several future directions for the study of BAY 11-7082. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is its potential as an adjuvant therapy for cancer treatment. Additionally, further studies are needed to investigate the potential side effects and toxicity of BAY 11-7082 in vivo.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. BAY 11-7082 has been used in various in vitro and in vivo studies to investigate the role of NF-κB in different diseases, such as cancer, arthritis, and inflammatory bowel disease.

properties

IUPAC Name

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2OS/c1-12-10-16(21)11-13(2)17(12)22-19(25)23-18(24)14-6-8-15(9-7-14)20(3,4)5/h6-11H,1-5H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNVYVBJVDAMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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